molecular formula C11H19NO4 B1429570 (4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester CAS No. 885498-49-7

(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester

Cat. No. B1429570
M. Wt: 229.27 g/mol
InChI Key: PURZULSTVLZMPW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester” is an off-white solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

  • Crystallographic Studies of Similar Compounds : Kant et al. (2015) conducted synthetic and crystallographic studies on a similar compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. Their work includes characterizing the compound through elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction studies, revealing important structural details that could be relevant for similar compounds (Kant, Singh, & Agarwal, 2015).

  • Synthesis of Congested Aryl-tethered Compounds : Farhanullah et al. (2007) described an innovative synthesis route for highly congested 2-aminobenzylamines, involving the transformation of 2-pyranones and including intermediates such as [3-tert-butoxycarbonylaminomethyl-4-cyano-5-methylsulfanyl/sec-aminobiphenyl-2-yl]carbamic acid tert-butyl ester. This research highlights methods for synthesizing complex molecules that could inform the synthesis of related compounds (Farhanullah, Samrin, & Ram, 2007).

  • NMR Crystallography of Drug Molecules : Baias et al. (2013) used NMR powder crystallography to determine the crystal structure of a large drug molecule, 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid. This method could potentially be applied to determine the structure of (4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester and similar compounds (Baias et al., 2013).

  • Anionic Ring-Opening Polymerization : Sanda et al. (2001) explored the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, including (4-methyl-2-oxo[1,3]dioxan-5-yl)carbamic acid tert-butyl ester. This research could provide insights into polymerization processes involving similar esters (Sanda, Kamatani, & Endo, 2001).

properties

IUPAC Name

tert-butyl N-(4-formyloxan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURZULSTVLZMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester

Synthesis routes and methods I

Procedure details

The toluene solution of diisobutylaluminum hydride (72.3 mL, 73.0 mmol) was dropped in the dehydrated toluene (50 mL) solution of methyl 4-t-butoxycarbonylamino-tetrahydro-pyran-4-carboxylate (4.74 g, 18.3 mmol) which had been obtained in 1) at −78° C. for 1 hour. After the reaction mixture had been stirred at the same temperature for 20 minutes, saturated aqueous ammonium chloride solution (20 mL) was dropped in 10 minutes and the mixture was stirred at room temperature for 15 minutes. Then, methanol (3 mL) was added and the mixture was further stirred at room temperature for 20 minutes. The precipitated insoluble matter was removed by filtration with Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with water and saturated saline in order, and then dried with anhydrous magnesium sulfate. The crude product was refined with silica gel column chromatography (the ethyl acetate-hexane solution of 3:7 to 1:0 in mixing ratio) to give the desired product of colorless oily matter (2.00 g) and N-t-butyl-(4-hydroxymethyl-tetrahydro-pyran-4-yl)-carbamate (1.32 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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72.3 mL
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reactant
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50 mL
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reactant
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4.74 g
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reactant
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20 mL
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reactant
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3 mL
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solvent
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Synthesis routes and methods II

Procedure details

Anhydrous dimethyl sulfoxide (3.0 mL, 42.2 mmol) was added to a −65° C. solution of oxalyl chloride (2.0 mL, 22.9 mmol) in anhydrous dichloromethane (100 mL) and allowed to stir at −65° C. under N2 blanket for 3 minutes, after which time a solution of (4-hydroxymethyl-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester (4.89 g, 21.1 mmol) in anhydrous dichloromethane (25 mL) was added. When 25 minutes had elapsed, triethylamine (14.7 mL, 105.5 mmol) was added and the reaction solution allowed to stir for a further 20 minutes at −65° C.; then the cold bath was removed and the reaction warmed to ambient temperature, washed with saturated aqueous sodium chloride (500 mL), dried (MgSO4), and evaporated to afford 4.48 g of clear yellow viscous liquid which was used without further purification. LRMS (ESI) m/z 230.2 [(M+H)+, calcd for C11H20NO4230.3].
Quantity
3 mL
Type
reactant
Reaction Step One
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2 mL
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reactant
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100 mL
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solvent
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4.89 g
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reactant
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25 mL
Type
solvent
Reaction Step Two
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14.7 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester
Reactant of Route 2
(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester
Reactant of Route 3
(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester
Reactant of Route 4
(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester
Reactant of Route 5
(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester
Reactant of Route 6
(4-Formyltetrahydropyran-4-yl)carbamic acid tert-butyl ester

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